(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is a compound that features a pyrazole ring substituted with a methanamine group and a tetrahydro-2H-pyran-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydro-2H-pyran-3-ylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The tetrahydro-2H-pyran-3-ylmethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-3-yl)methanamine
- (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-5-yl)methanamine
Uniqueness
The unique structural features of (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine, such as the position of the methanamine group and the tetrahydro-2H-pyran-3-ylmethyl group, confer specific chemical and biological properties that distinguish it from similar compounds. These properties may include differences in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
[1-(oxan-3-ylmethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c11-4-10-5-12-13(7-10)6-9-2-1-3-14-8-9/h5,7,9H,1-4,6,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDMNWLWPHVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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